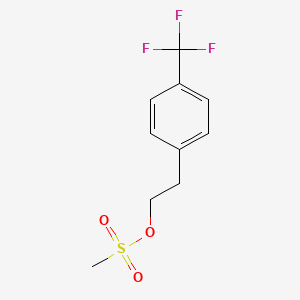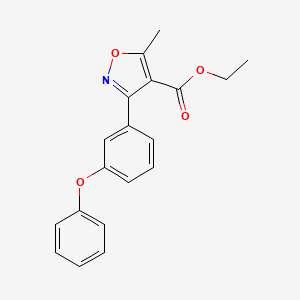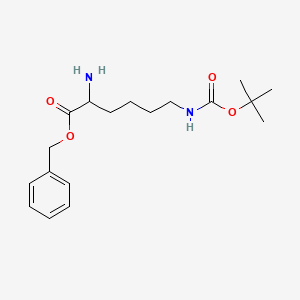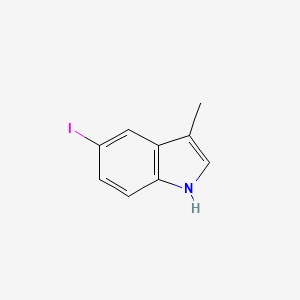
4-Trifluoromethylphenethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)phenethyl Methanesulfonate is an organic compound with the molecular formula C10H11F3O3S. It is characterized by the presence of a trifluoromethyl group attached to a phenethyl moiety, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)phenethyl Methanesulfonate typically involves the reaction of 4-(Trifluoromethyl)phenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
CF3C6H4CH2CH2OH+CH3SO2Cl→CF3C6H4CH2CH2OSO2CH3+HCl
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)phenethyl Methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)phenethyl Methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenethyl moiety can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the phenethyl moiety.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenethyl derivatives, depending on the nucleophile used.
Oxidation: Oxidation of the phenethyl moiety can lead to the formation of carboxylic acids or ketones.
科学的研究の応用
4-(Trifluoromethyl)phenethyl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nucleophilic substitution.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
作用機序
The mechanism of action of 4-(Trifluoromethyl)phenethyl Methanesulfonate primarily involves nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom in the phenethyl moiety. This results in the formation of new carbon-nucleophile bonds and the release of methanesulfonic acid as a byproduct.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
4-(Trifluoromethyl)phenethyl Methanesulfonate is unique due to the presence of both a trifluoromethyl group and a methanesulfonate group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced leaving group ability and increased resistance to hydrolysis, which are advantageous in various chemical reactions.
特性
分子式 |
C10H11F3O3S |
|---|---|
分子量 |
268.25 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]ethyl methanesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-17(14,15)16-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6-7H2,1H3 |
InChIキー |
SKUSNIXIBFEGSU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCC1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)


![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)
![Methyl (S)-5-Boc-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13696057.png)



![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)

